molecular formula H4O7P2 B043987 Pyrophosphoric acid CAS No. 2466-09-3

Pyrophosphoric acid

Cat. No.: B043987
CAS No.: 2466-09-3
M. Wt: 177.98 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-N
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Description

Pyrophosphoric acid (H₄P₂O₇) is a phosphorus oxoacid formed by the condensation of two orthophosphoric acid (H₃PO₄) molecules, releasing one water molecule . It is a tetraprotic acid with four distinct dissociation constants (pKa₁ ≈ 1.0, pKa₂ ≈ 2.0, pKa₃ ≈ 6.7, pKa₄ ≈ 9.3), enabling it to act as a Brønsted acid in multiple protonation states . Industrially, it is synthesized by heating orthophosphoric acid to 215–220°C or via ion exchange from sodium pyrophosphate (Na₄P₂O₇) .

Scientific Research Applications

Chemical Properties and Preparation

Pyrophosphoric acid is a colorless, odorless liquid that is soluble in water, diethyl ether, and ethyl alcohol. It can be synthesized through the reaction of phosphoric acid with phosphoryl chloride or by ion exchange from sodium pyrophosphate. The compound exhibits four distinct pKa values due to its tetraprotic nature, which influences its reactivity and applications in various fields .

Scientific Research Applications

2.1. Phosphorylation Reactions

This compound is more reactive than orthophosphoric acid in phosphorylation reactions. It has been used to prepare dihydrogenphosphates of primary and secondary alcohols and phenols through simple procedures. This reactivity makes it valuable in organic synthesis and biochemical applications .

2.2. Radiopharmaceuticals

One of the notable applications of this compound is in the development of radiopharmaceuticals for medical imaging. It serves as an ingredient in compounds used to visualize bone and cardiovascular abnormalities during medical imaging tests. This application highlights its importance in diagnostic medicine .

2.3. Nutritional Supplementation

This compound plays a role in preventing iron deficiency as part of certain dietary supplements. Its incorporation into formulations helps enhance the bioavailability of essential nutrients, making it a critical component in nutrition science .

Industrial Applications

3.1. Fertilizers

In agriculture, this compound is utilized in the production of fertilizers, where it contributes to the phosphate content necessary for plant growth. Its role in enhancing soil fertility underscores its significance in agricultural chemistry.

3.2. Analytical Chemistry

This compound has been employed in analytical methods for determining the content of various vitamins in dietary supplements. For instance, high-performance liquid chromatography (HPLC) techniques utilize this compound for the simultaneous determination of B-complex vitamins and vitamin C .

Case Studies

Study Application Findings
Yamaguchi et al., 1981PhosphorylationDemonstrated that this compound is more effective than orthophosphoric acid for preparing dihydrogenphosphates .
DrugBank Study (2023)Medical ImagingIdentified this compound's role as an ingredient in radiopharmaceuticals for imaging heart and bone abnormalities .
Chen et al., 2014Nutritional AnalysisDeveloped a method using this compound for analyzing vitamins in multivitamin tablets, showing high accuracy .

Mechanism of Action

The mechanism of action of pyrophosphoric acid involves its ability to donate protons and form pyrophosphate ions. These ions can interact with various molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties :

  • Molecular weight: 177.97 g/mol .
  • Melting point: 71.5°C (stable form) .
  • Solubility: Miscible with water (hydrolyzes to orthophosphoric acid), ethanol, and ether .

Orthophosphoric Acid (H₃PO₄)

Structure: Monomeric with three hydroxyl groups. Chemical Properties:

  • Triprotic (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3) .
  • Stable under ambient conditions; dehydration above 200°C forms pyrophosphoric acid .
    Applications :
  • Food additive (E338), fertilizer production, and pharmaceutical standards .

Key Differences :

  • This compound has higher acidity (lower pKa₁) and forms polymeric phosphates upon hydrolysis .
  • Orthophosphoric acid lacks the P–O–P bridge, making it less reactive in condensation reactions .

Metaphosphoric Acid ((HPO₃)ₙ)

Structure : Cyclic (e.g., trimetaphosphate) or linear polymeric chains .
Chemical Properties :

  • Hygroscopic glassy solid; hydrolyzes to orthophosphoric acid in water .
  • No discrete pKa values due to variable chain lengths. Applications:
  • Water treatment, stabilizer in analytical chemistry .

Key Differences :

  • Metaphosphoric acid is a polymer, whereas this compound is a dimer .
  • This compound hydrolyzes faster in cold water compared to metaphosphoric acid .

Triphosphoric Acid (H₅P₃O₁₀)

Structure : Linear chain of three PO₄ units linked by P–O–P bridges .
Chemical Properties :

  • Pentaprotic acid; intermediate in polyphosphate synthesis.
  • Forms sodium tripolyphosphate (STPP), a common detergent additive.
    Applications :
  • Industrial water softening, food preservative .

Key Differences :

  • Triphosphoric acid has higher molecular weight (257.95 g/mol) and more acidic protons than this compound .

Phosphonic Acid (H₃PO₃)

Structure : Contains one direct P–C bond and two hydroxyl groups .
Chemical Properties :

  • Diprotic (pKa₁ ≈ 1.3, pKa₂ ≈ 6.7); resistant to hydrolysis.
    Applications :
  • Corrosion inhibition, synthesis of bioactive molecules .

Key Differences :

  • Phosphonic acid’s P–C bond confers unique stability and reactivity, unlike this compound’s P–O–P linkage .

Data Tables

Table 1: Comparative Properties of Phosphoric Acids

Property This compound (H₄P₂O₇) Orthophosphoric Acid (H₃PO₄) Metaphosphoric Acid ((HPO₃)ₙ)
Molecular Weight (g/mol) 177.97 98.00 Variable
pKa Values 1.0, 2.0, 6.7, 9.3 2.1, 7.2, 12.3 N/A
Melting Point (°C) 71.5 42.4 ~60 (glassy form)
Key Applications Catalysis, electroplating Food additives, pharmaceuticals Water treatment

Biological Activity

Pyrophosphoric acid (H₄P₂O₇), also known as diphosphoric acid, is an inorganic compound that plays a significant role in various biological and chemical processes. Its unique structure and properties make it an important compound in biochemistry, particularly in phosphorylation reactions and as a component in radiopharmaceuticals. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

  • Chemical Formula: H₄P₂O₇
  • Molecular Weight: 177.98 g/mol
  • pKa Values:
    • pKa1=0.85pK_a1=0.85
    • pKa2=1.96pK_a2=1.96
    • pKa3=6.60pK_a3=6.60
    • pKa4=9.41pK_a4=9.41

These pKa values indicate that this compound is a tetraprotic acid, meaning it can donate four protons in solution, which is crucial for its reactivity and interactions in biological systems .

This compound primarily functions as a phosphorylation agent , which is essential for various biochemical processes. It is more reactive than orthophosphoric acid, making it a preferred choice for phosphorylation reactions involving alcohols and phenols . The compound acts as a substrate for enzymes involved in the synthesis of nucleotides and phospholipids, which are vital for cellular function and signaling.

Key Enzymatic Interactions

  • Farnesyl Pyrophosphate Synthase Inhibition:
    • This compound inhibits farnesyl pyrophosphate synthase (FDPS), an enzyme critical in the biosynthesis of isoprenoids. This inhibition has implications in cancer therapy as it affects cell proliferation and survival .
  • Hydrolysis Reactions:
    • In aqueous environments, this compound hydrolyzes to form orthophosphoric acid, which can influence metabolic pathways by altering phosphate availability .

Radiopharmaceuticals

This compound is used as an ingredient in radiopharmaceuticals for imaging bone and cardiovascular abnormalities. Its ability to bind to calcium ions allows it to target specific tissues during medical imaging procedures .

Iron Deficiency Treatment

In some formulations, this compound serves as an additive to enhance the bioavailability of iron, thus aiding in the prevention of iron deficiency anemia .

Case Studies

  • Phosphorylation Reactions:
    A study demonstrated that this compound could effectively phosphorylate primary and secondary alcohols, yielding dihydrogenphosphates with high efficiency compared to orthophosphoric acid .
  • Thermal Stability:
    Research using thermogravimetric analysis (TGA) indicated that this compound undergoes hydrolysis at elevated temperatures but remains stable under certain conditions, which could impact its application in polymeric membranes .
  • Enzyme Activity Modulation:
    In vitro studies have shown that this compound can modulate enzyme activities involved in metabolic pathways, highlighting its potential role in therapeutic applications against metabolic disorders.

Data Table: Summary of Biological Activities

Biological Activity Description
Enzyme Inhibition Inhibits farnesyl pyrophosphate synthase; affects cell growth pathways
Radiopharmaceutical Use Used for imaging bone and cardiovascular conditions
Iron Bioavailability Enhances iron absorption; aids in preventing anemia
Phosphorylation Agent More reactive than orthophosphoric acid; used in various biochemical reactions

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for pyrophosphoric acid (H₄P₂O₇), and how can purity challenges be addressed?

this compound is typically synthesized by heating orthophosphoric acid (H₃PO₄) to 523–533 K (215–260°C). However, prolonged heating above 180°C risks decomposition into polyphosphoric acids, necessitating precise temperature control . For high-purity solutions, ion exchange methods are recommended: sodium pyrophosphate (Na₄P₂O₇) is passed through a cation-exchange resin, replacing Na⁺ with H⁺ ions . Contamination risks arise from incomplete dehydration or residual HCl if prepared via HCl gas treatment of disodium phosphate . Purity verification via neutralization titration (94.5–105.5% range) and infrared spectroscopy (structural conformity checks) is critical .

Q. How does this compound’s acid dissociation behavior compare to orthophosphoric acid?

this compound is tetraprotic, with four distinct pKa values:

  • pKa₁ = 0.85
  • pKa₂ = 1.96
  • pKa₃ = 6.60
  • pKa₄ = 9.41 This contrasts with orthophosphoric acid’s pKa values (2.14, 7.20, 12.37), reflecting differences in phosphate group interactions. The first two deprotonations occur on separate phosphate moieties, while the latter two involve sequential dissociation . Researchers must account for these values in buffer preparation or reaction design.

Q. What analytical techniques are suitable for characterizing this compound in complex matrices?

  • Infrared Spectroscopy : Structural validation via P–O–P bridging bonds (observed at ~900–1100 cm⁻¹) and O–H stretching (2500–3600 cm⁻¹) .
  • Titration : Neutralization titration with standardized NaOH quantifies active H⁺ ions .
  • 31P NMR : Distinguishes this compound from ortho- and polyphosphoric acids based on phosphorus chemical shifts .

Advanced Research Questions

Q. How can this compound’s role in phosphate ester synthesis be optimized for catalytic applications?

this compound acts as a catalyst in organic phosphate ester formation (e.g., ATP analogs). Key factors:

  • Temperature Control : Reactions above 70°C risk decomposition; maintain below 100°C .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stoichiometry : Excess this compound (1.5–2.0 eq) ensures complete activation of hydroxyl groups . Recent studies highlight its use in synthesizing molybdate clusters for anion-binding applications .

Q. What experimental strategies resolve contradictions in this compound’s stability data during hydrolysis?

Discrepancies arise from varying water content and temperature. Methodological recommendations:

  • Kinetic Studies : Monitor hydrolysis rates via conductivity or pH at 25–80°C .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in P–O–P bonds .
  • Computational Modeling : DFT calculations predict hydrolysis pathways under different protonation states .

Q. How does this compound coordinate with transition metals, and what implications does this have for industrial processes?

this compound forms stable complexes with metals (e.g., Fe³⁺, Cu²⁺) via its four deprotonated oxygen sites. Applications include:

  • Metal Surface Treatment : Acts as a passivating agent by forming insoluble metal pyrophosphates .
  • Catalysis : Iron-pyrophosphate complexes enable selective oxidation reactions, as shown in bioinspired systems . Coordination studies require X-ray crystallography or EXAFS to elucidate binding modes .

Q. Unresolved Research Gaps

  • Biochemical Pathways : Mechanisms of this compound in stabilizing organic peroxides remain unclear .
  • Environmental Impact : Long-term stability of pyrophosphate-metal complexes in soil/water systems requires ecotoxicological studies .

Methodological frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) are recommended for structuring hypothesis-driven studies .

Properties

IUPAC Name

phosphono dihydrogen phosphate
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InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)
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InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-N
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Canonical SMILES

OP(=O)(O)OP(=O)(O)O
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Molecular Formula

H4O7P2
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DSSTOX Substance ID

DTXSID4075035
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Molecular Weight

177.98 g/mol
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Physical Description

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid
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CAS No.

2466-09-3, 33943-49-6, 14000-31-8
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Melting Point

61 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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